molecular formula C13H20ClNO B13749334 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride CAS No. 30074-77-2

1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride

Cat. No.: B13749334
CAS No.: 30074-77-2
M. Wt: 241.76 g/mol
InChI Key: DKRQABDXWKGWDI-UHFFFAOYSA-N
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Description

1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a tetrahydroisoquinoline derivative with a naphthalene backbone modified by an ethylamine substituent and a methoxy group at position 3. Its molecular formula is C₁₃H₁₈ClNO, combining a partially hydrogenated naphthalene ring with a secondary amine functional group. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and industrial applications. This compound is structurally related to bioactive molecules targeting neurological receptors, such as dopamine agonists, due to its tetrahydroisoquinoline framework .

Properties

CAS No.

30074-77-2

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

ethyl-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride

InChI

InChI=1S/C13H19NO.ClH/c1-3-14-12-8-4-7-11-10(12)6-5-9-13(11)15-2;/h5-6,9,12,14H,3-4,7-8H2,1-2H3;1H

InChI Key

DKRQABDXWKGWDI-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]C1CCCC2=C1C=CC=C2OC.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods

Detailed Synthetic Route

Step 1: Reductive Amination
  • Starting Materials:
    (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine and propionaldehyde (or equivalent aldehyde for N-ethyl substitution).

  • Reaction Conditions:

    • Solvent: Dichloromethane or similar organic solvent.
    • Reducing Agent: Sodium borohydride (NaBH4) or alternatives such as potassium borohydride (KBH4), lithium borohydride (LiBH4), zinc borohydride (Zn(BH4)2), or sodium triacetoxyborohydride (NaBH(OAc)3).
    • Acidic Medium: Organic acids like acetic acid, formic acid, oxalic acid, methanesulfonic acid, or benzenesulfonic acid.
    • Temperature: 10–60 °C, typically maintained at 20–30 °C during addition and reaction.
    • Molar Ratios: Compound to aldehyde ratio between 1:1 to 1:4, preferably 1:1.8; reducing agent to compound ratio about 1.5–4.
  • Procedure:
    The amine and aldehyde undergo reductive amination in the presence of the reducing agent and acid. After reaction completion, the mixture is basified with sodium hydroxide solution to neutralize and extract the organic phase. The intermediate amine (compound II) is obtained as an oil or solution with high purity (>90% by HPLC).

Step 2: Catalytic Hydrogenation and Salt Formation
  • Catalyst:
    Palladium on carbon (Pd/C) or palladium hydroxide on carbon.

  • Conditions:

    • Hydrogen pressure: 10–20 kg/cm² (approximately 10–20 atm).
    • Temperature: Room temperature.
    • Reaction Time: 4–6 hours, monitored by HPLC.
  • Salt Formation:
    After hydrogenation, the free amine is treated with a hydrochloric acid solution in an alcohol solvent (ethanol, methanol, or preferably isopropanol) to form the hydrochloride salt.

  • Outcome:
    The final product, 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride , is isolated by filtration, washing, and drying, yielding a high-purity compound (>98% by HPLC) with yields around 80–87%.

Reaction Scheme Summary

Step Reactants/Conditions Product Yield & Purity
1 (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine + propionaldehyde + NaBH4 + acid, 20–30 °C Intermediate amine (compound II) >90% purity (HPLC)
2 Compound II + Pd/C + H2 (10–20 atm), room temp, 4–6 h + HCl in isopropanol Target hydrochloride salt 80–87% yield, >98% purity (HPLC)

Analysis of Preparation Methods

Advantages

Comparison to Other Methods

  • Older methods involved multiple hydrogenation steps under high pressure with Raney nickel catalysts, increasing safety risks.
  • Alternative chiral resolution methods require additional steps and reagents, complicating the synthesis.
  • The current method balances operational simplicity, safety, and cost-effectiveness.

Supporting Research and Data

Patent Source Summary

A Chinese patent (CN111393309A) provides an industrially viable synthesis of the compound as a key intermediate for rotigotine production. It details the reductive amination and catalytic hydrogenation steps with specific reagent ratios and conditions, emphasizing high yield and purity and environmental friendliness.

Related Synthetic Intermediates

Research on related compounds such as 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid demonstrates the utility of substituted tetrahydronaphthalene derivatives in complex organic synthesis, supporting the feasibility of the methoxy-tetrahydronaphthylamine framework.

Scientific Research Applications

1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.

    Pathways: It can modulate signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

The compound belongs to a class of substituted tetrahydro-naphthylamine hydrochlorides. Below is a detailed comparison with structurally analogous derivatives:

Structural and Functional Group Variations
Compound Name Substituents Molecular Formula Key Properties/Applications References
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride -N-Ethyl, -OCH₃ (position 5) C₁₃H₁₈ClNO Potential dopamine receptor modulation; improved solubility due to hydrochloride salt .
1-Naphthylamine, N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride (CID 46462) -N,N-Dimethyl, -OCH₃ (position 5) C₁₃H₁₉ClNO Increased lipophilicity due to dimethylamine; used in corrosion inhibition or as a synthetic intermediate .
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride -N-Propyl, -OCH₃ (position 5), stereospecific (S-configuration) C₁₄H₂₀ClNO Active metabolite in rotigotine (Parkinson’s drug); chiral center critical for receptor binding .
8-Chloro-N-ethyl-5-methoxy-N-(2-propynyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CID 45856) -N-Ethyl, -N-Propynyl, -Cl (position 8), -OCH₃ (position 5) C₁₆H₂₀ClNO Enhanced electrophilicity from chloro and propynyl groups; potential anticancer applications .
5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride -N-(2-Thiophenylethyl), -OCH₃ (position 5) C₁₈H₂₂ClNOS Thiophene moiety improves π-π stacking in receptor binding; explored in antipsychotic drug design .
Physicochemical Properties
Property Target Compound N,N-Dimethyl Derivative N-Propyl Derivative
LogP ~2.1 (estimated) ~2.8 ~1.9
Water Solubility High (HCl salt) Moderate High (HCl salt)
Melting Point 220–225°C (dec.) 198–202°C 205–210°C

Key Trends :

  • N-Alkyl Chain Length : Longer chains (e.g., propyl) reduce melting points but enhance receptor affinity .
  • Methoxy vs. Halogen : Methoxy groups improve solubility, while halogens (Cl, Br) increase reactivity but raise toxicity concerns .

Biological Activity

1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a naphthalene ring and methoxy substituents, contributes to various biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C13H19N·HCl
  • Molecular Weight : 241.79 g/mol
  • CAS Registry Number : 30074-78-3

The compound belongs to the class of naphthylamines, which are known for their diverse reactivity and biological applications. The methoxy group enhances the nucleophilicity of the amine nitrogen, facilitating various chemical reactions.

Anticancer Properties

Research indicates that derivatives of naphthylamines exhibit anticancer properties. For instance, studies involving amino naphthoquinones have shown promising results against several human cancer cell lines. The mechanisms of action often include:

  • DNA Intercalation : Compounds can intercalate into DNA strands, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : Quinone derivatives can produce ROS, leading to oxidative stress in cancer cells .

Antimicrobial Activity

1-Naphthylamine derivatives have also been evaluated for their antimicrobial properties. The following activities have been observed:

  • Antibacterial Effects : Certain derivatives exhibit significant antibacterial activity against common pathogens.
  • Antifungal Properties : Some studies report effectiveness against fungal strains, suggesting potential therapeutic applications in treating infections .

Synthesis Methods

The synthesis of 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride can be achieved through several methods:

  • Nucleophilic Substitution Reactions : Utilizing appropriate nucleophiles to introduce the ethyl and methoxy groups.
  • Electrophilic Aromatic Substitution : Modifying the naphthalene core through electrophilic reactions to enhance biological activity.

Study 1: Antitumor Activity Assessment

A study published in 2023 evaluated the antiproliferative effects of various naphthoquinone derivatives on human cancer cell lines. The findings indicated that modifications similar to those in 1-Naphthylamine can enhance cytotoxicity against breast cancer cells through ROS-mediated pathways .

Study 2: Antimicrobial Mechanisms

Another research focused on the antimicrobial mechanisms of naphthoquinone derivatives showed that these compounds could disrupt bacterial cell membranes and inhibit essential enzymatic processes. This study highlights the potential of 1-Naphthylamine derivatives in developing new antimicrobial agents .

Comparison with Related Compounds

The following table compares 1-Naphthylamine with related compounds:

Compound NameMolecular FormulaUnique Features
5-Methoxy-1,2,3,4-tetrahydro-1-naphthalenamine hydrochlorideC11H16N·HClLacks ethyl substitution but retains methoxy group; used in similar applications.
Racemic 1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamineC14H21NOContains a propyl group instead of ethyl; shows different biological activity profiles.
1-NaphthylamineC10H9NA simpler structure without tetrahydro or methoxy substitutions; serves as a precursor for various reactions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride, and how do functional group substitutions influence yield?

  • Methodological Answer : A common approach involves sequential functionalization of the tetrahydro-naphthalene backbone. For example, chlorination at the 5-position followed by amination with ethylamine under anhydrous conditions is a foundational step . Substitutions (e.g., methoxy vs. methyl groups) can alter reaction kinetics due to steric and electronic effects. Optimization of solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation) is critical to achieving >80% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to resolve methoxy and ethylamine proton environments, and X-ray crystallography for absolute stereochemical confirmation. For example, the (R)-enantiomer of a related compound showed distinct NOE correlations between the methoxy group and the ethylamine side chain . High-resolution mass spectrometry (HRMS) can validate molecular formula (e.g., C₁₆H₂₀ClNO) .

Q. What preliminary biological assays are suitable for evaluating its neuroprotective or receptor-binding potential?

  • Methodological Answer : Screen against α₁-adrenoceptors using isolated tissue models (e.g., rabbit ear artery perfusion) to measure EC₅₀ values. Compare selectivity ratios (α₁/α₂ > 100) to structurally similar agonists like (S)-5-methoxy derivatives . Radioligand displacement assays (³H-prazosin) can quantify receptor affinity .

Advanced Research Questions

Q. How does stereochemistry (R vs. S configurations) influence pharmacological activity, and what methods resolve enantiomer-specific effects?

  • Methodological Answer : Enantiomers exhibit divergent receptor-binding profiles. For instance, the (S)-configuration in analogs shows reduced α₁-adrenoceptor activation (EC₅₀ > 100 nM vs. 9 nM for (R)-isomers) . Use chiral HPLC with amylose-based columns for separation, followed by circular dichroism (CD) to assign configurations .

Q. How can contradictory data on receptor selectivity (e.g., α₁ vs. serotonin receptors) be resolved in vitro and in vivo?

  • Methodological Answer : Perform functional assays in transfected HEK293 cells expressing human α₁A/α₁B subtypes and 5-HT₂A receptors. Use knockout models to isolate off-target effects. For example, a chloro-substituted analog showed reduced 5-HT₂A binding (Ki = 1.2 μM) compared to α₁A (Ki = 12 nM) .

Q. What strategies optimize the compound’s metabolic stability without compromising receptor affinity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., chloro at the 8-position) to reduce CYP450-mediated oxidation. Compare microsomal stability (human liver microsomes, t₁/₂ > 60 min) of analogs with methyl vs. methoxy substitutions .

Q. How do molecular dynamics simulations inform interactions with α₁-adrenoceptors, and what binding motifs are critical?

  • Methodological Answer : Simulate docking poses using cryo-EM receptor structures (PDB: 7BVQ). Key interactions include hydrogen bonding between the methoxy group and Thr³.³⁹ and hydrophobic packing of the ethylamine with Phe³.³⁶ .

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